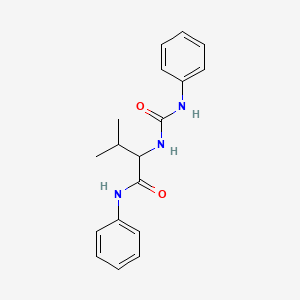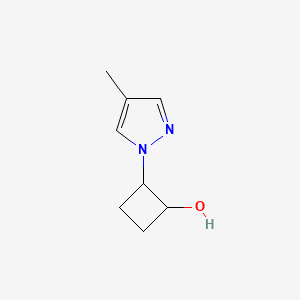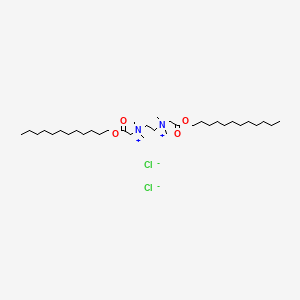
(R)-2-(Dimethylaminomethyl)pyrrolidin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride is a chiral compound that features a pyrrolidine ring substituted with a dimethylaminomethyl group
Wissenschaftliche Forschungsanwendungen
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method involves a Mumm-type rearrangement with dithiocarbamates via isocyanide-based multicomponent reactions under ultrasound irradiation .
Industrial Production Methods
Industrial production of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride often employs large-scale catalytic processes that ensure high yield and enantiomeric purity. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds. These products are often intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride include:
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with similar structural motifs.
Uniqueness
What sets ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of the dimethylaminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
2227199-06-4 |
|---|---|
Molekularformel |
C7H17ClN2 |
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
XCYCGYUJNRLFNJ-OGFXRTJISA-N |
SMILES |
CN(C)CC1CCCN1.Cl.Cl |
Isomerische SMILES |
CN(C)C[C@H]1CCCN1.Cl |
Kanonische SMILES |
CN(C)CC1CCCN1.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)
![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)



![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)

![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)





![N-[(3R,4S)-3-Methoxyoxan-4-yl]-3-phenyl-1,2,4-oxadiazol-5-amine](/img/structure/B1654297.png)
